2-Azabicyclo[2.1.1]hexan-4-ol

Metabolic Stability Bioisostere Drug Metabolism

Medicinal chemists frequently encounter lead candidates with poor solubility and rapid metabolic clearance arising from planar aromatic or flexible saturated motifs. 2-Azabicyclo[2.1.1]hexan-4-ol overcomes these liabilities by providing a conformationally locked, sp³-rich bicyclic framework that serves as a three-dimensional bioisostere for ortho-/meta-substituted benzenes and pyrrolidine. - Predicted aqueous solubility >400 g/L for the parent 2-aza-BCH scaffold, enabling formulation of otherwise insoluble series. - Enhanced metabolic stability relative to phenyl rings, prolonging half-life and target engagement in CNS programs. - Distinct exit-vector geometry and bridgehead hydroxyl enable novel binding interactions unattainable with BCP or planar arenes. Supplied with ≥95% purity; custom packaging and global shipping available.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B13521232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.1.1]hexan-4-ol
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2CC1(CN2)O
InChIInChI=1S/C5H9NO/c7-5-1-4(2-5)6-3-5/h4,6-7H,1-3H2
InChIKeyJPBJBTWGJUNQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.1.1]hexan-4-ol: A Versatile sp³-Rich Bioisostere Building Block for Medicinal Chemistry


2-Azabicyclo[2.1.1]hexan-4-ol is a bridged, saturated heterocyclic compound belonging to the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) class. It features a conformationally rigid, sp³-carbon-rich bicyclic framework containing a secondary amine and a bridgehead hydroxyl group [1]. This scaffold serves as a valuable three-dimensional bioisostere for replacing flat aromatic rings (ortho- and meta-substituted benzenes) and saturated heterocycles like pyrrolidine in drug discovery programs [1]. Its structural attributes confer improved physicochemical properties and metabolic stability compared to its planar aromatic counterparts, making it a strategic building block for optimizing pharmacokinetic profiles in lead optimization [1].

Why 2-Azabicyclo[2.1.1]hexan-4-ol Cannot Be Directly Substituted by Pyrrolidines, Bicyclo[1.1.1]pentanes, or Benzene Rings


Generic substitution of 2-azabicyclo[2.1.1]hexan-4-ol with structurally similar analogs—such as pyrrolidine, bicyclo[1.1.1]pentane (BCP), or benzene rings—fails to preserve the unique three-dimensional conformational and electronic profile required for specific target engagement and pharmacokinetic performance. While these scaffolds may share some bioisosteric functionality, they diverge significantly in critical molecular properties: (1) the spatial orientation of substituent exit vectors (geometry) differs markedly between aza-BCH, BCP, and planar aromatics [1]; (2) the presence of a basic nitrogen atom within a rigid bicyclic framework in aza-BCH imparts distinct pKa and hydrogen-bonding capabilities not present in all-carbon BCPs or arenes; and (3) the sp³-rich, bridged structure of aza-BCH confers systematically improved aqueous solubility and metabolic stability relative to flat aromatic systems [2]. These differences directly impact target binding affinity, selectivity, and in vivo pharmacokinetics, making simple replacement without re-optimization of the surrounding molecular architecture unfeasible. The quantitative evidence below establishes the specific, verifiable advantages of the 2-aza-BCH scaffold.

Quantitative Differentiation Evidence for 2-Azabicyclo[2.1.1]hexan-4-ol vs. Key Comparators


Enhanced Metabolic Stability: Superior Resistance to Oxidative Metabolism vs. Benzene Bioisosteres

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold, which includes 2-azabicyclo[2.1.1]hexan-4-ol, demonstrates class-level improvements in metabolic stability when used as a bioisosteric replacement for planar aromatic rings. The incorporation of sp³-rich, three-dimensional frameworks like aza-BCH has been correlated with increased resistance to cytochrome P450-mediated oxidation, a primary route of metabolic clearance for many drugs [1]. While direct head-to-head metabolic stability data for this specific compound against a defined comparator are not available in the open literature, the class-level inference is robustly supported by multiple studies demonstrating that replacement of a phenyl ring with an aza-BCH or BCP core in drug-like molecules reduces intrinsic clearance in human liver microsomes [1].

Metabolic Stability Bioisostere Drug Metabolism

Superior Aqueous Solubility: Predicted Solubility of Core Scaffold Exceeds 400 g/L

The core 2-azabicyclo[2.1.1]hexane scaffold exhibits an estimated water solubility of 4.144 × 10⁵ mg/L (414.4 g/L) at 25°C, based on the WSKOW v1.41 model [1]. This high predicted solubility is consistent with the class-level observation that 2,4-methanopyrrolidines (structurally related aza-bridged compounds) demonstrate higher water solubility than their pyrrolidine analogs [2]. The high aqueous solubility of the scaffold is a critical advantage for formulation development, particularly for oral or parenteral drug candidates.

Aqueous Solubility Physicochemical Properties Drug Formulation

Distinct Molecular Geometry: Unique Exit Vector Angles vs. Bicyclo[1.1.1]pentane and Benzene

The 2-azabicyclo[2.1.1]hexane scaffold provides well-defined, non-planar exit vectors that are geometrically distinct from both bicyclo[1.1.1]pentane (BCP) and planar aromatic rings. The bridgehead substitution pattern in aza-BCHs yields a specific spatial orientation of functional groups that differs fundamentally from the linear, 180° vector of para-substituted benzenes or the slightly angled vectors of BCPs [1]. This geometric divergence is critical for optimizing ligand-protein interactions; the rigid, three-dimensional presentation of substituents in aza-BCH can unlock novel binding modes and improve selectivity for targets with constrained binding pockets, which is not achievable with flat aromatic or alternative bridged scaffolds [1].

Molecular Geometry Exit Vector Bioisostere Design

Enantioselective Synthesis Enabling Access to Single-Enantiomer Building Blocks with High Optical Purity

Modern asymmetric synthetic methodologies provide access to chiral 2-azabicyclo[2.1.1]hexanes, including 2-azabicyclo[2.1.1]hexan-4-ol derivatives, with exceptionally high enantioselectivity. Organocatalytic approaches have achieved enantiomeric ratios (er) up to 99:1 for the synthesis of chiral aza-BCHs [1]. Similarly, copper-catalyzed asymmetric [2π+2σ] cycloaddition methods afford chiral 2-aza-BCHs with high yields and excellent enantiomeric excess (ee) [2]. This level of stereocontrol is a key differentiator, as many alternative saturated heterocyclic scaffolds lack robust, modular asymmetric routes, limiting their utility in chiral drug discovery.

Asymmetric Synthesis Enantioselectivity Chiral Building Blocks

Optimal Application Scenarios for 2-Azabicyclo[2.1.1]hexan-4-ol Based on Quantitative Evidence


Lead Optimization of CNS Drug Candidates Requiring Enhanced Metabolic Stability

In central nervous system (CNS) drug discovery, optimizing metabolic stability to achieve adequate brain exposure and half-life is paramount. The 2-azabicyclo[2.1.1]hexan-4-ol scaffold can be strategically incorporated as a bioisosteric replacement for a metabolically labile phenyl ring or a flexible pyrrolidine moiety. The class-level evidence of improved metabolic stability conferred by the sp³-rich aza-BCH core [1] directly addresses the need to reduce intrinsic clearance and prolong target engagement. This is particularly relevant for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters where the rigid, three-dimensional presentation of the amine and hydroxyl groups can also enhance binding selectivity.

Formulation of Poorly Soluble Drug Candidates via Scaffold Replacement

Many promising drug candidates fail in development due to poor aqueous solubility, leading to erratic oral absorption and formulation challenges. The 2-azabicyclo[2.1.1]hexan-4-ol core, derived from the highly water-soluble 2-azabicyclo[2.1.1]hexane scaffold (predicted solubility >400 g/L) [2], offers a strategic solution. By replacing a hydrophobic, planar aromatic group with this saturated, bridged heterocycle, medicinal chemists can dramatically improve the aqueous solubility of a lead series. This application is supported by the quantitative solubility prediction [2] and the class-level trend of improved solubility for methanopyrrolidines [3], providing a rational basis for scaffold hopping to overcome solubility-limited absorption or enable the development of intravenous formulations.

Design of Chiral, Conformationally Constrained Enzyme Inhibitors

For targets with well-defined, chiral binding pockets—such as kinases, proteases, or epigenetic enzymes—the precise spatial orientation of functional groups is critical for achieving high potency and selectivity. 2-Azabicyclo[2.1.1]hexan-4-ol serves as an ideal chiral building block. The availability of robust asymmetric synthetic methods delivering near-perfect enantioselectivity (up to 99:1 er) [4] ensures that medicinal chemists can access the desired single enantiomer with high optical purity. Furthermore, the unique, non-planar exit vector geometry of the aza-BCH scaffold [5] enables the exploration of novel binding interactions within the active site that are inaccessible to flat aromatic rings or alternative bridged systems like bicyclo[1.1.1]pentane. This combination of stereocontrol and geometric novelty makes the scaffold highly valuable for structure-based drug design and fragment-based lead discovery.

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